molecular formula C21H23N3O2S B2756871 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide CAS No. 1797716-16-5

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide

Cat. No.: B2756871
CAS No.: 1797716-16-5
M. Wt: 381.49
InChI Key: COGIPWPGOHMKTE-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and an ethoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step involves the synthesis of the 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole core. This can be achieved through a cyclization reaction between a suitable hydrazine derivative and an α,β-unsaturated ketone or aldehyde under acidic or basic conditions.

  • Alkylation: : The pyrazole intermediate is then alkylated with a 2-bromoethylamine derivative to introduce the ethyl linker.

  • Amidation: : The final step involves the coupling of the alkylated pyrazole with 4-ethoxybenzoic acid or its activated derivative (such as an acid chloride) to form the desired benzamide compound. This reaction is typically carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro group, if present in any intermediate, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the ethoxy group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

  • Biological Studies: : The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

  • Chemical Biology: : It can serve as a probe to study biological pathways and mechanisms, particularly those involving pyrazole and thiophene derivatives.

  • Industrial Applications: : The compound might find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide would depend on its specific biological target. Generally, compounds with pyrazole and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxybenzamide moiety might enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of an ethoxy group.

    N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide may confer unique properties such as increased lipophilicity, which can affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This structural variation can also influence the compound’s binding affinity and specificity towards its biological targets, potentially leading to different therapeutic effects compared to its analogs.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-26-17-9-7-16(8-10-17)21(25)22-11-12-24-19(15-5-6-15)14-18(23-24)20-4-3-13-27-20/h3-4,7-10,13-15H,2,5-6,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGIPWPGOHMKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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